(Z)-methyl 2-(6-methyl-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-methyl 2-(6-methyl-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C20H20N2O3S2 and its molecular weight is 400.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A study detailed the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives through interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives, offering insights into the versatility of thiazole compounds in chemical synthesis (Mohamed, 2014).
Research on the synthesis and characterization of a new series of arylidene compounds from 2-iminothiazolidine-4-one derivatives, including the preparation of 2-chloro-N-(4-(6-methyl benzo[d]thiazol-2-yl)phenyl) acetamide, highlights the structural diversity and potential biological relevance of thiazole derivatives (Azeez & Abdullah, 2019).
Antimicrobial Activities
- Another study synthesized and assessed the antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their metal complexes, demonstrating the biological applications of benzothiazole derivatives against various bacterial strains, suggesting a potential avenue for the application of similar compounds (Mishra et al., 2019).
Novel Synthesis Methods
- The development of novel synthesis methods for thiazole derivatives, as shown in a study on the synthesis of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester, indicates the ongoing innovation in synthesizing complex molecules that could include compounds like "(Z)-methyl 2-(6-methyl-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate" (Yu-huan, 2009).
Corrosion Inhibition
- Thiazoles, including derivatives similar in structure to the specified compound, have been explored as corrosion inhibitors for mild steel in acidic solutions, demonstrating the chemical utility and application potential of thiazole compounds in industrial settings (Quraishi & Sharma, 2005).
Properties
IUPAC Name |
methyl 2-[6-methyl-2-(3-phenylsulfanylpropanoylimino)-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-14-8-9-16-17(12-14)27-20(22(16)13-19(24)25-2)21-18(23)10-11-26-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLWIRMPVLFLRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)CCSC3=CC=CC=C3)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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